

"Estrogen receptor modulator 6" off-target effects identification

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Compound of Interest

Compound Name: Estrogen receptor modulator 6

Cat. No.: B10758331 Get Quote

Technical Support Center: Estrogen Receptor Modulator 6 (ERM-6)

Disclaimer: "Estrogen Receptor Modulator 6 (ERM-6)" is a hypothetical compound designation used for illustrative purposes in this guide. The data, protocols, and troubleshooting advice provided are based on established principles and common findings for well-characterized Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with SERMs that I should be aware of for ERM-6?

A1: While ERM-6 is designed to target estrogen receptors (ERα and ERβ), you may observe effects stemming from interactions with other proteins. Based on extensive research on SERMs like Tamoxifen, common off-target effects can include modulation of kinase signaling pathways, interactions with other receptors, and disruption of lipid metabolism. [1][2][3]For instance, Tamoxifen and its metabolites have been shown to interact with histamine, muscarinic, and dopamine receptors. [1][2]Researchers have also noted that some SERMs can sensitize even ER-negative breast cancer cells to immune-mediated killing, potentially through off-target engagement of G protein-coupled estrogen receptor 1 (GPR30). [4][5] Q2: I'm seeing an

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unexpected phenotype in my cell-based assay that doesn't correlate with $ER\alpha/\beta$ expression. What's the first step in troubleshooting?

A2: The first step is to confirm that the observed phenotype is independent of $ER\alpha/\beta$ activity. We recommend running a parallel experiment using ER-negative cell lines that still express potential off-target proteins. If the phenotype persists, it strongly suggests an off-target effect. The next logical step is to perform a broad screening assay, such as a kinase panel profiling or a cell microarray screen, to identify potential unintended binding partners. [6][7][8] Q3: My in vivo model is showing toxicity (e.g., weight loss, lethargy) at doses where I expect specific ER modulation. How can I determine if this is an off-target effect?

A3: Toxicity in animal models is a common challenge. First, ensure the dose is appropriate by performing a dose-response study. If toxicity persists at effective doses, it may be an off-target effect. Similar to in vitro work, treating control animals (e.g., Cre-negative mice in a Cre-Lox system) with ERM-6 can help differentiate between on-target and off-target toxicity.

[9]Unexpected side effects like leg cramps, hot flashes, and an increased risk of venous thromboembolism are known for SERMs like Raloxifene and should be monitored. [10][11][12] [13]Proteomic analysis of plasma or tissue samples from treated versus untreated animals can also reveal changes in protein expression indicative of off-target pathway modulation. [14] Q4: What are the best initial assays to broadly screen for ERM-6 off-targets?

A4: For a comprehensive and unbiased initial screen, we recommend a two-pronged approach:

- Biochemical Screening: Use a broad kinase profiling panel (e.g., 400+ kinases) to identify any interactions with ATP-binding sites. [15][16][17]This is a common off-target class for small molecules.
- Cell-Based Screening: Employ a cell microarray platform expressing a large library of human membrane and secreted proteins. [6][7][18]This method assesses binding in a more physiologically relevant context.

These screens provide a list of potential "hits" that must then be validated with more specific secondary assays.

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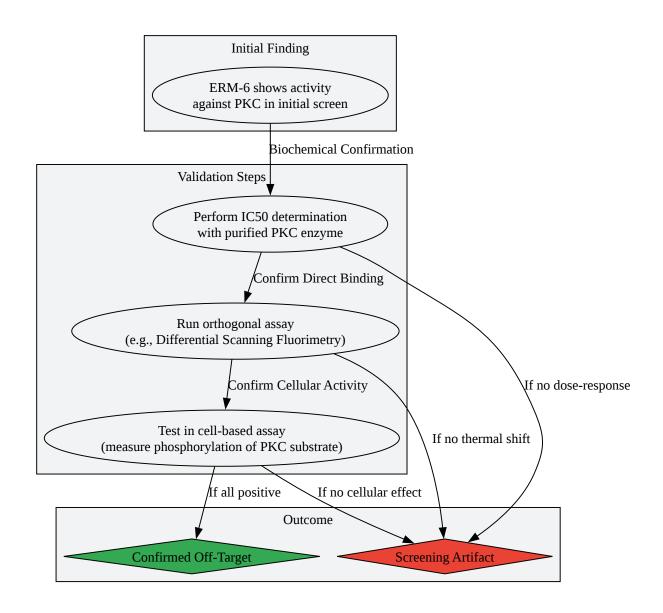


Guide 1: Unexpected Results in Kinase Activity Assays

Issue: You've performed a kinase profiling screen and found that ERM-6 inhibits a specific kinase, for example, Protein Kinase C (PKC), which is a known off-target for some SERMs. [3]How do you validate this finding?

Troubleshooting Workflow:





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Recommended Actions:



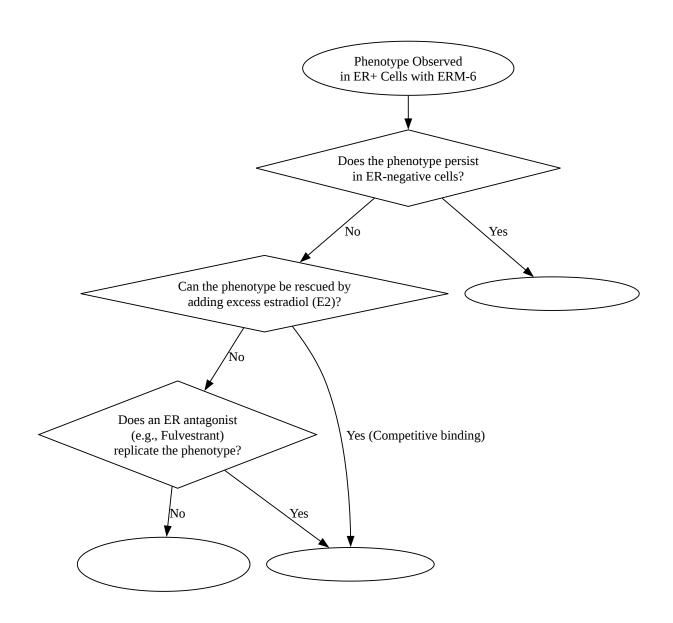
- Confirm with IC50 Determination: The initial screen might be at a single high concentration.
 Perform a dose-response curve using a validated biochemical kinase assay (e.g.,
 LanthaScreen™, ADP-Glo™) to determine the IC50 value of ERM-6 against the purified kinase.
- Confirm Direct Binding: Use a label-free method like Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) to confirm direct physical binding between ERM-6 and the purified kinase. A positive result is indicated by a shift in the protein's melting temperature (Tm). [19][20][21]3. Assess in a Cellular Context: Use a cell-based assay to determine if ERM-6 affects the kinase's activity in a physiological system. [22][23]This can be done by measuring the phosphorylation of a known downstream substrate of the kinase via Western Blot or a targeted immunoassay.

Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

Issue: An observed cellular phenotype (e.g., apoptosis) could be due to ER modulation (ontarget) or an unrelated pathway (off-target).

Decision-Making Logic:





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Quantitative Data Summary



The following table presents hypothetical, yet realistic, binding and activity data for ERM-6. This illustrates the kind of selectivity profile you should aim to build for your compound.

Target	Assay Type	Metric	Value	Interpretation
ERα (On-Target)	Radioligand Binding	Ki	1.5 nM	High-affinity binding to primary target.
ERβ (On-Target)	Radioligand Binding	Ki	5.2 nM	High-affinity binding to primary target.
GPR30 (Potential Off- Target)	Radioligand Binding	Ki	850 nM	Moderate affinity; may contribute to effects at higher concentrations. [4]
PKCα (Confirmed Off- Target)	LanthaScreen™ Eu Kinase Binding	IC50	2.1 μΜ	Off-target kinase interaction at micromolar concentrations.
hERG (Safety Target)	Electrophysiolog y	IC50	> 30 μM	Low risk of cardiac toxicity.

Key Experimental Protocols Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To confirm direct binding of ERM-6 to a putative off-target protein by measuring changes in its thermal stability. [19][20][21] Materials:

- Purified potential off-target protein (e.g., PKCα) at 2-10 μM.
- DSF buffer (e.g., 10 mM HEPES, 200 mM NaCl, pH 7.2).



- SYPRO™ Orange dye (5000x stock in DMSO).
- ERM-6 stock solution in DMSO.
- qPCR instrument with a thermal ramping feature (e.g., Bio-Rad CFX384). [24]* 384-well qPCR plates.

Procedure:

- Prepare Master Mix: In the DSF buffer, prepare a master mix containing the protein and SYPRO Orange dye (final concentration typically 5x).
- Prepare Compound Plate: Create a serial dilution of ERM-6 in a separate plate. Include a DMSO-only control.
- Set up Reaction Plate: Dispense the compound dilutions into the 384-well qPCR plate (e.g., 2 μL per well).
- Add Protein: Add the protein/dye master mix to each well (e.g., 18 μL), bringing the total volume to 20 μL. Ensure final DMSO concentration is consistent across all wells (e.g., < 2.5%).
- Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
- Run DSF Experiment: Place the plate in the qPCR instrument.
 - Set the instrument to monitor fluorescence (e.g., FRET or ROX channel). [24] * Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
- Data Analysis:
 - Plot fluorescence intensity versus temperature.
 - Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each condition.



A significant positive shift in Tm (ΔTm) in the presence of ERM-6 compared to the DMSO control indicates stabilizing binding.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Objective: To quantitatively measure the binding affinity (IC50) of ERM-6 for a specific kinase. [25][26][27] Materials:

- Kinase of interest (e.g., PKCα) with an appropriate tag (e.g., GST, His).
- LanthaScreen™ Eu-labeled anti-tag antibody.
- Alexa Fluor™ 647-labeled Kinase Tracer (an ATP-competitive ligand).
- 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
 [25]* ERM-6 serially diluted in DMSO.
- 384-well, low-volume, black assay plates.
- TR-FRET enabled plate reader.

Procedure:

- Prepare Reagents (3x concentration):
 - Compound Solution: Prepare a 3x serial dilution of ERM-6 in 1X Kinase Buffer A.
 - Kinase/Antibody Mix: Prepare a 3x solution of the kinase and the Eu-antibody in the buffer.
 - Tracer Solution: Prepare a 3x solution of the tracer in the buffer.
- Assay Assembly (15 μL final volume):
 - \circ Add 5 μ L of the compound solution to the assay plate.
 - Add 5 μL of the kinase/antibody mix.
 - Add 5 μL of the tracer solution to initiate the binding reaction.



- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Plate Reading: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor). [27]5. Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm) for each well.
 - Plot the emission ratio against the log concentration of ERM-6.
 - Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. A lower IC50 indicates stronger binding/inhibition.

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